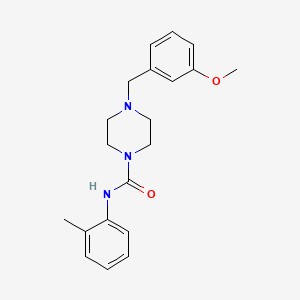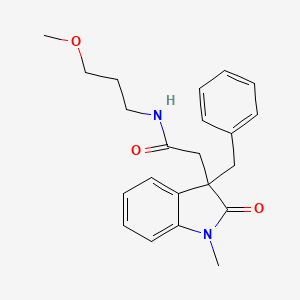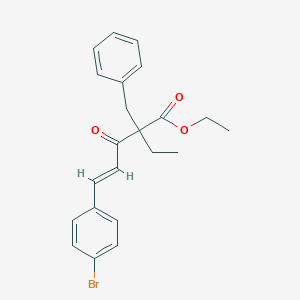![molecular formula C19H21FN2O3 B5291541 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5291541.png)
3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one, also known as FLX-787, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as TRPA1 antagonists, which are compounds that block the activity of the TRPA1 ion channel. The TRPA1 ion channel is involved in the perception of pain and inflammation, and its modulation has been proposed as a potential therapeutic strategy for a variety of conditions.
作用机制
3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one is a TRPA1 antagonist, which means that it blocks the activity of the TRPA1 ion channel. The TRPA1 ion channel is involved in the perception of pain and inflammation, and its modulation has been proposed as a potential therapeutic strategy for a variety of conditions. By blocking the activity of this ion channel, this compound may reduce the perception of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce muscle cramps and spasms in animal models. It has also been shown to reduce pain and inflammation in animal models of inflammatory pain. In addition, this compound has been shown to have a good safety profile in preclinical and clinical studies.
实验室实验的优点和局限性
One of the main advantages of 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one for lab experiments is its specificity for the TRPA1 ion channel. This means that it can be used to study the role of this ion channel in various physiological processes. However, one limitation of this compound is its relatively low potency, which means that high concentrations of the compound may be required to achieve the desired effect.
未来方向
There are several potential future directions for research on 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one. One area of interest is its potential use as a treatment for other conditions that involve the TRPA1 ion channel, such as chronic pain and neuropathic pain. Another area of interest is the development of more potent TRPA1 antagonists that could be used at lower concentrations. Finally, there is interest in understanding the mechanism of action of this compound in more detail, which could lead to the development of more effective TRPA1 antagonists.
合成方法
The synthesis of 3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one has been described in several publications. One of the most commonly used methods involves the reaction of 3-cyano-1,4,6-trimethylpyridin-2(1H)-one with 4-fluorophenyl isocyanate in the presence of a morpholine catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
科学研究应用
3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its potential use as a treatment for muscle cramps and spasms. Several clinical trials have been conducted to evaluate the safety and efficacy of this compound for this indication, with promising results.
属性
IUPAC Name |
3-[2-(4-fluorophenyl)morpholine-4-carbonyl]-1,4,6-trimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-12-10-13(2)21(3)18(23)17(12)19(24)22-8-9-25-16(11-22)14-4-6-15(20)7-5-14/h4-7,10,16H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFABDJGYCGIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5291467.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5291474.png)
![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide](/img/structure/B5291480.png)

![N-[3-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291486.png)
![4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5291504.png)
![[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid](/img/structure/B5291506.png)
![N-[4-(acetylamino)phenyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5291510.png)

![2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol](/img/structure/B5291515.png)



![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)
